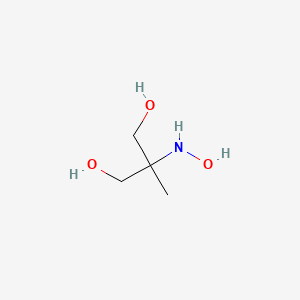![molecular formula C7H10O B14696215 2-Oxatricyclo[4.2.0.0~1,3~]octane CAS No. 26147-41-1](/img/structure/B14696215.png)
2-Oxatricyclo[4.2.0.0~1,3~]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxatricyclo[4200~1,3~]octane is a unique organic compound characterized by its tricyclic structure containing an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxatricyclo[4.2.0.0~1,3~]octane can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which are essential for various applications.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxatricyclo[4.2.0.0~1,3~]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using peracids to form epoxides . Bromination reactions can also occur, leading to the formation of bromolactones .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include peracids for oxidation and bromine for bromination. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound include epoxides and bromolactones. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Oxatricyclo[4.2.0.0~1,3~]octane has several scientific research applications:
Biology: Its unique structure allows for the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxatricyclo[4.2.0.0~1,3~]octane involves its interaction with molecular targets through its reactive functional groups. The compound can undergo various transformations, leading to the formation of intermediates that interact with specific pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxatricyclo[4.1.1.0(2,4)]octane: This compound has a similar tricyclic structure but differs in the position of the oxygen atom and the overall ring size.
8-Oxabicyclo[3.2.1]octane: Another related compound with a bicyclic structure, commonly used in organic synthesis.
Uniqueness
2-Oxatricyclo[420
Eigenschaften
CAS-Nummer |
26147-41-1 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
2-oxatricyclo[4.2.0.01,3]octane |
InChI |
InChI=1S/C7H10O/c1-2-6-7(8-6)4-3-5(1)7/h5-6H,1-4H2 |
InChI-Schlüssel |
OOYKPPQLUNFCTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3(C1CC3)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


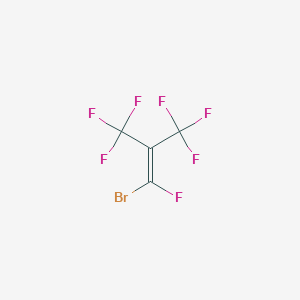

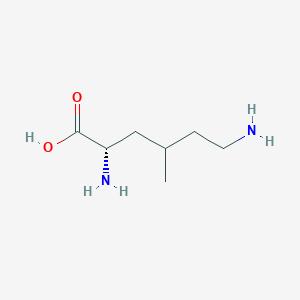
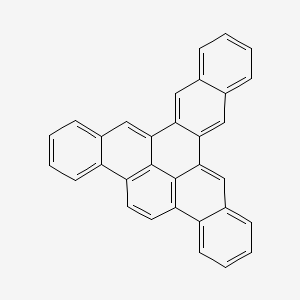

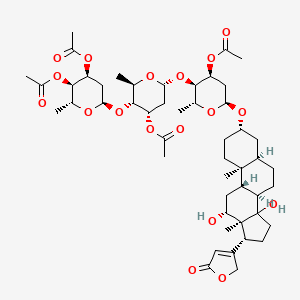

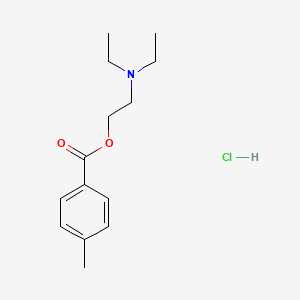
![N-Phenyl-N-[(trimethylsilyl)methyl]aniline](/img/structure/B14696188.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
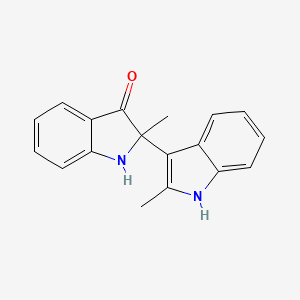
![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![5-methyl-N-(1H-1,2,4-triazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14696223.png)
